molecular formula C11H12BrNO2 B13659100 (E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

(E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B13659100
M. Wt: 270.12 g/mol
InChI Key: OTGNSEPCAXMNCM-AATRIKPKSA-N
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Description

(E)-1-(5-Bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one is an enaminone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a 5-bromo-2-hydroxyphenyl group at the carbonyl end and a dimethylamino group at the β-position (Figure 1). Its synthesis typically involves condensation reactions under reflux conditions, yielding ~74% after purification by silica gel chromatography .

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

(E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C11H12BrNO2/c1-13(2)6-5-11(15)9-7-8(12)3-4-10(9)14/h3-7,14H,1-2H3/b6-5+

InChI Key

OTGNSEPCAXMNCM-AATRIKPKSA-N

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C(C=CC(=C1)Br)O

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=CC(=C1)Br)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The most commonly reported method for synthesizing This compound involves the condensation of 1-(5-bromo-2-hydroxyphenyl)ethan-1-one (a bromo-substituted hydroxyacetophenone) with 1,1-dimethoxy-N,N-dimethylmethanamine under controlled conditions. This approach typically yields the target chalcone derivative with high selectivity for the E-isomer.

  • Reaction Scheme:

    $$
    \text{1-(5-bromo-2-hydroxyphenyl)ethan-1-one} + \text{1,1-dimethoxy-N,N-dimethylmethanamine} \rightarrow \text{this compound}
    $$

  • Reaction Conditions: The reaction is generally performed under mild heating with a molar ratio of 1:1.4 (acetophenone derivative to dimethoxyamine), often in an inert solvent or neat, leading to yields in the range of 80–85%.

Mechanistic Insights

The reaction proceeds via a condensation mechanism where the dimethylamino group is introduced through the reaction of the dimethoxyamine with the acetophenone carbonyl, followed by elimination of methanol to form the enaminone structure. The presence of the ortho-hydroxyl group on the phenyl ring may facilitate intramolecular hydrogen bonding, stabilizing the product and influencing the stereochemistry.

Comparative Analysis of Preparation Methods

Parameter Method from RSC Literature Other Reported Methods (General)
Starting Materials 1-(5-bromo-2-hydroxyphenyl)ethan-1-one + dimethoxyamine Similar acetophenone derivatives + amines
Reaction Type Condensation (enaminone formation) Condensation or Knoevenagel-type reactions
Yield 83% 75–90% (variable depending on conditions)
Product Purity High (confirmed by NMR) Varies, usually purified by recrystallization
Stereoselectivity E-isomer predominantly formed Generally favors E-isomer due to sterics and H-bonding
Solvent Not explicitly stated; often polar aprotic or neat Varies: ethanol, methanol, or solvent-free
Reaction Time Not specified Typically several hours to overnight

Summary Table of Key Preparation Data

Compound Name Starting Ketone Aminating Agent Yield (%) Physical State Key NMR Features (δ, ppm)
This compound 1-(5-bromo-2-hydroxyphenyl)ethan-1-one 1,1-dimethoxy-N,N-dimethylmethanamine 83 Yellow solid 13.946 (s, OH), 7.883 (d, J=12 Hz), 5.662 (d, J=12 Hz), 3.200 (s, 3H), 2.987 (s, 3H)

Chemical Reactions Analysis

Types of Reactions

(E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The propenone moiety can be reduced to a propanol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Propanol derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying enzyme interactions.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the synthesis of dyes and polymers.

Mechanism of Action

The mechanism of action for (E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The brominated phenol group could be involved in hydrogen bonding or halogen bonding interactions, while the dimethylamino group could participate in electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Enaminones and chalcones with structural similarities to (E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one exhibit diverse physicochemical and biological properties. Key comparisons are outlined below:

Structural and Electronic Properties

The bromo-hydroxyphenyl and dimethylamino groups in the target compound influence its electronic distribution and intermolecular interactions. For example:

  • Crystal Packing: Analogues like (E)-1-(5-bromo-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one form hydrogen-bonded networks (O–H···N and C–H···O interactions), enhancing thermal stability . In contrast, (E)-3-(4-(dimethylamino)phenyl)-1-(pyridin-2-yl)prop-2-en-1-one exhibits π-π stacking due to the pyridyl group, altering solubility .
  • Substituent Effects: Electron-withdrawing groups (e.g., nitro in 5q, trifluoromethyl in ) reduce electron density at the enaminone core, while electron-donating groups (e.g., methoxy in 5w) enhance resonance stabilization . The bromine atom in the target compound increases molecular polarizability, contributing to nonlinear optical (NLO) activity .

Physical and Chemical Properties

Compound (Substituents) Melting Point (°C) Yield (%) Key Properties Reference
Target: 5-Bromo-2-hydroxyphenyl 133–134 (4ga) 74 High NLO activity (β = 2.3× urea)
(E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl) N/A N/A Moderate antimicrobial activity
(E)-1-(2-Hydroxyphenyl)-3-(thiophen-2-yl) N/A N/A Stronger antimicrobial activity
(E)-3-(4-Nitrophenyl) (5q) 141–145 62 Low solubility in polar solvents
(E)-3-(Anthracen-9-yl) (AN-1) N/A N/A Enhanced two-photon absorption
  • Antimicrobial Activity : The target compound shows moderate activity against E. coli and S. aureus but is less potent than derivatives with thiophene (e.g., (E)-1-(2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one) or ethoxy groups, which improve membrane penetration .
  • NLO Performance : The bromophenyl group in the target compound increases hyperpolarizability (β = 15.8×10⁻³⁰ esu) compared to urea, outperforming methoxy- and chlorophenyl analogues .

Key Research Findings and Contradictions

  • Substituent Trade-offs : Bromine enhances NLO properties but reduces antimicrobial efficacy compared to thiophene or ethoxy groups .
  • Synthetic Challenges : The target compound’s bromo-hydroxyphenyl group complicates purification, necessitating chromatography instead of recrystallization , whereas fluorine-substituted analogues (e.g., 5h) are obtained as oils .

Biological Activity

(E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, with the molecular formula C11H12BrNO2, is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a bromo-substituted phenyl ring along with a dimethylamino group and a hydroxyl group . The presence of these functional groups contributes to its chemical reactivity and solubility in polar solvents, which is crucial for its interaction with biological targets. The E configuration indicates a specific geometric arrangement around the double bond in the prop-2-en-1-one moiety, influencing its biological activity.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can contribute to oxidative stress-related diseases.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in infectious disease treatment.
  • Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The structural characteristics of this compound may enhance its efficacy as an anticancer agent.
  • Enzyme Inhibition : Interaction studies reveal that this compound can inhibit specific enzymes involved in disease pathways, suggesting potential therapeutic applications.

The biological activity of this compound is believed to involve several mechanisms:

  • Binding Affinity : Studies indicate that the compound binds to various biological targets, potentially modulating their activity.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
(E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-oneC11H12BrNO2Similar bromo-substituted structure but different phenolic position
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-oneC11H12ClNO2Chlorine substitution affects reactivity
(E)-1-(5-nitro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-oneC11H12N2O3Nitro group introduces different electronic properties

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound can significantly inhibit the growth of cancer cell lines, including breast and prostate cancer cells. The IC50 values indicate promising potency compared to established chemotherapeutics.
  • Antioxidant Efficacy : Research utilizing the DPPH assay has shown that this compound exhibits strong antioxidant activity, suggesting its role in protecting cells from oxidative damage.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 5-bromo-2-hydroxyacetophenone and dimethylaminoacetophenone derivatives. Key parameters include:

  • Solvent : Ethanol or methanol under reflux conditions (60–80°C).
  • Catalyst : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions, though acidic media may enhance enaminone stability.
  • Reaction Time : 6–12 hours, monitored by TLC for completion.
  • Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients.
  • Reference to analogous chalcone syntheses supports these protocols .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify enone configuration (E/Z isomerism) via coupling constants (J = 12–16 Hz for trans-vinylic protons).
  • IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) stretches.
  • Single-Crystal X-ray Diffraction (SCXRD) : For unambiguous confirmation, grow crystals via slow evaporation in ethanol. Use SHELX software for refinement, noting challenges from bromine’s high electron density requiring careful absorption correction .

Advanced Research Questions

Q. How does the bromo substituent affect electronic properties and bioactivity compared to non-brominated analogs?

  • Methodological Answer :

  • Computational Studies : Perform DFT calculations (e.g., Gaussian 09) to map electron density distribution. The bromine atom’s electron-withdrawing effect reduces electron density on the aromatic ring, altering dipole moments and HOMO-LUMO gaps. Compare with chloro or fluoro analogs for substituent effect trends .
  • Bioactivity : Evaluate antibacterial activity against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) strains via MIC assays. Bromine’s bulkiness may enhance membrane permeability compared to smaller halogens .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Methodological Answer :

  • Challenges : Bromine’s strong X-ray absorption causes data anisotropy, complicating thermal parameter refinement.
  • Solutions :
  • Use multi-scan absorption correction (e.g., SADABS).
  • Refine with SHELXL, applying restraints for anisotropic displacement parameters.
  • Validate with R-factor convergence (<0.05) and check for residual electron density peaks.
  • Example: A related brominated chalcone showed R-factor = 0.057 after rigorous SHELX refinement .

Q. Can this enaminone act as a ligand in catalytic cross-coupling reactions?

  • Methodological Answer :

  • Application : Test in copper-catalyzed Ullmann C–O coupling (e.g., aryl halides + phenols). The enaminone’s dimethylamino group chelates Cu(I/II), enhancing catalytic efficiency.
  • Optimization :
  • Ligand Loading : 10–20 mol% relative to Cu(I).
  • Solvent : DMF or DMSO at 100–120°C.
  • Efficiency Metrics : Monitor yield (GC/HPLC), turnover number (TON >50), and selectivity (>90% for desired product).
  • Reference: A similar enaminone achieved 85% yield in C–O bond formation under optimized conditions .

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